molecular formula C19H18F3NO6S B417250 propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate CAS No. 425412-67-5

propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B417250
CAS No.: 425412-67-5
M. Wt: 445.4g/mol
InChI Key: ZUMZXEVHBYNITP-UHFFFAOYSA-N
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Description

propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzenesulfonamido group, and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-hydroxy-5-(benzenesulfonamido)benzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with isopropyl alcohol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzenesulfonamido group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-(benzenesulfonamido)-4,5-dimethylthiophene-3-carboxylate
  • WX-UK1

Uniqueness

propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in interacting with biological targets compared to similar compounds.

Properties

IUPAC Name

propan-2-yl 2-[5-(benzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO6S/c1-11(2)29-18(26)16(17(25)19(20,21)22)14-10-12(8-9-15(14)24)23-30(27,28)13-6-4-3-5-7-13/h3-11,16,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMZXEVHBYNITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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